molecular formula C11H10N2O3S B1425066 2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid CAS No. 1281935-95-2

2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid

Cat. No. B1425066
M. Wt: 250.28 g/mol
InChI Key: DTVLDVUIQLOKSK-UHFFFAOYSA-N
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Description

2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid is a chemical compound that has gained significant attention in scientific research due to its potential biochemical and physiological effects. This compound is synthesized using a specific method and has been studied for its mechanism of action, advantages, and limitations in lab experiments, and future directions for research.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study focused on the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, using 4-Chlorophenoxyacetic acid as a precursor. These derivatives demonstrated potential anti-bacterial properties against both gram-negative and gram-positive bacteria and moderate inhibition of α-chymotrypsin enzyme. Computational docking revealed significant correlation with bioactivity data, indicating their potential as antibacterial agents with moderate anti-enzymatic potential (Siddiqui et al., 2014).

Aldose Reductase Inhibition

1,2,4-oxadiazol-5-yl-acetic acids were synthesized and tested for their ability to inhibit aldose reductase. These compounds, especially 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid, showed substantial in vivo activity, preventing cataract development in galactosemic rats when administered topically. This suggests their potential in treating conditions like cataracts (La Motta et al., 2008).

Biological Activity of Thiazolidin-4-ones and Thiazan-4-one Derivatives

Novel compounds derived from 10-undecenoic acid hydrazide, including sulfanyl acetic acids, were synthesized. These compounds were structurally characterized and underwent biological assays, hinting at their potential for further biological screening and applications (Rahman et al., 2005).

Computational and Pharmacological Evaluation

Research on 1,3,4-oxadiazole and pyrazole derivatives, including sulfanyl acetic acid compounds, indicated their potential in toxicity assessment, tumor inhibition, and as analgesic and anti-inflammatory agents. These compounds exhibited various degrees of binding and inhibitory effects in assays, suggesting a range of pharmacological applications (Faheem, 2018).

Alkaline Phosphatase Inhibition

Substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides synthesized as alkaline phosphatase inhibitors showed good to excellent inhibitory activity, particularly compound 9h. These compounds, especially 9h, also demonstrated significant DNA binding interactions, indicating their potential in designing potent inhibitors of human ALP (Iqbal et al., 2019).

properties

IUPAC Name

2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-7-3-2-4-8(5-7)10-12-11(16-13-10)17-6-9(14)15/h2-5H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVLDVUIQLOKSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Reactant of Route 2
2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Reactant of Route 3
2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Reactant of Route 4
2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Reactant of Route 5
2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Reactant of Route 6
2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid

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